

Physicochemical properties of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopyrrolidine

Cat. No.: B1265635

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Aminopyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine is a versatile, chiral heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.^[1] Its rigid, five-membered ring structure and the presence of both primary and secondary amine functionalities make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine motif can enhance aqueous solubility and provide key hydrogen bonding interactions with biological targets.^[2] This guide provides a comprehensive overview of the core physicochemical properties of **3-aminopyrrolidine**, detailed experimental protocols for their determination, and a summary of its role in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of **3-aminopyrrolidine** are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding its use in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₀ N ₂	[1] [3]
Molecular Weight	86.14 g/mol	[1] [3] [4]
Appearance	Clear, colorless to pale yellow or brown liquid	[1]
Boiling Point	159-165 °C	[1] [5]
Melting Point	Not available for free base; >300 °C for dihydrochloride salt	
Density	Racemic: ~0.98 g/mL(R)-enantiomer: 0.984 g/mL at 25 °C(S)-enantiomer: 0.967 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.488 - 1.491	[5]
pKa (Predicted)	9.94 ± 0.20	[6]
LogP (XLogP3)	-0.9	[4]
Aqueous Solubility	Data not readily available in searched literature. [7] However, its low molecular weight and polar amine groups suggest high water solubility.	
CAS Number	Racemic: 79286-79-6(R)-enantiomer: 116183-82-5(S)-enantiomer: 128345-57-3	[1] [3]

Spectral Data

Detailed spectral data for unfunctionalized **3-aminopyrrolidine** is not widely published in common databases.

- NMR Spectroscopy: ^1H NMR spectra are available for N-protected derivatives, such as N-Cbz-**3-aminopyrrolidine**.^{[8][9]} These spectra are useful for confirming the successful incorporation of the scaffold during synthesis.
- IR Spectroscopy: The infrared spectrum of gaseous pyrrolidine shows a characteristic N-H stretch between 3300 and 3400 cm^{-1} .^[10] The spectrum of **3-aminopyrrolidine** would be expected to show additional peaks corresponding to the primary amine group.
- Mass Spectrometry: A mass spectrum for **3-aminopyrrolidine** is available in the NIST database.^[4]

Experimental Protocols & Workflows

Accurate determination of physicochemical properties like pKa and LogP is essential for drug development. Standardized protocols are outlined below.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a compound like **3-aminopyrrolidine**.

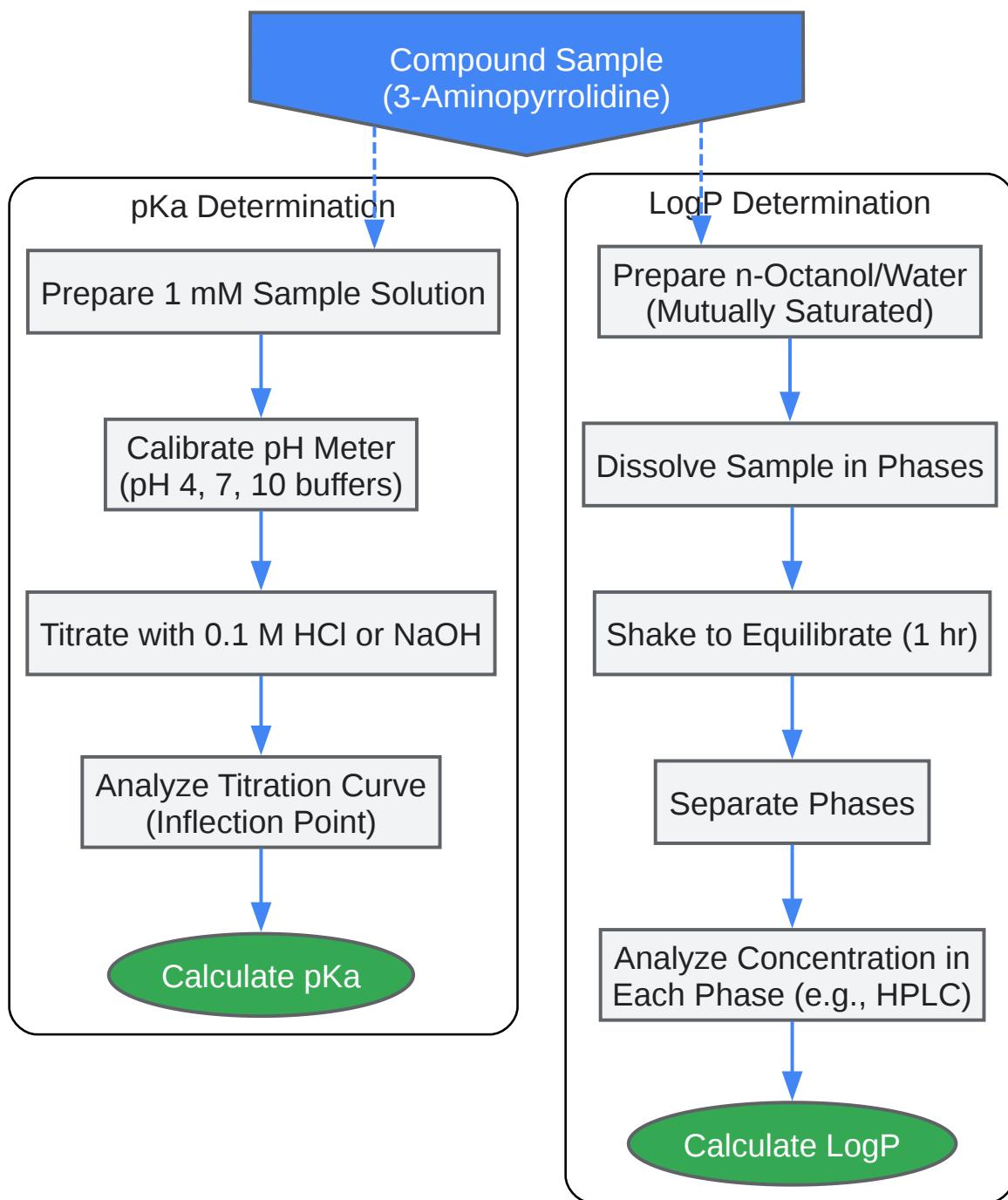

[Click to download full resolution via product page](#)

Fig. 1: General workflow for pKa and LogP determination.

Protocol for pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.

- Preparation:

- Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Prepare a stock solution of **3-aminopyrrolidine** (e.g., 1 mM) in deionized water.
- Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

- Titration:

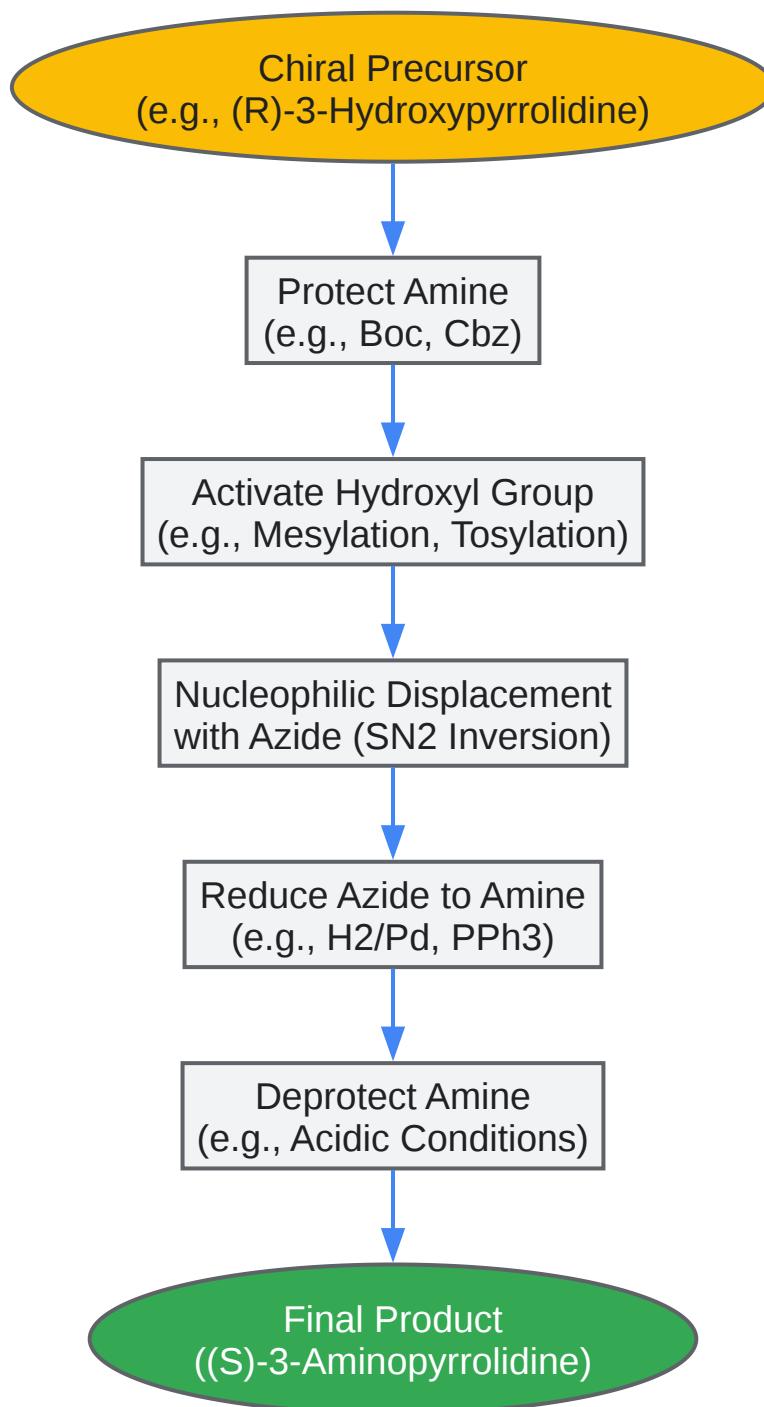
- Place a known volume (e.g., 20 mL) of the **3-aminopyrrolidine** solution into a reaction vessel with a magnetic stirrer.
- Add KCl solution to maintain ionic strength.
- Immerse the calibrated pH electrode into the solution.
- For a basic compound like **3-aminopyrrolidine**, titrate the solution by adding small, precise increments of 0.1 M HCl.
- After each addition, allow the pH reading to stabilize and record the value.

- Analysis:

- Plot the recorded pH values against the volume of titrant added.
- Identify the inflection point of the resulting sigmoid curve. At the half-equivalence point (the midpoint of the steepest part of the curve), the pH is equal to the pKa.
- Alternatively, calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$) to more accurately locate the equivalence point.

Protocol for LogP Determination (Shake-Flask Method)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.


- Preparation:
 - Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol.
 - Mutually saturate the two phases by mixing them vigorously for several hours, then allowing them to separate completely.
 - Prepare a stock solution of **3-aminopyrrolidine** in a suitable solvent (e.g., DMSO).
- Partitioning:
 - Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated n-octanol/aqueous buffer mixture in a separation funnel or vial.
 - Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
 - Allow the two phases to fully separate. Centrifugation can be used to accelerate this process.
- Analysis:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of **3-aminopyrrolidine** in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
 - LogP is the base-10 logarithm of this ratio: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Synthesis and Biological Activity

3-Aminopyrrolidine is a key intermediate in the synthesis of various drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Generalized Synthesis Workflow

A common synthetic strategy involves the stereospecific conversion from a chiral starting material like hydroxyproline or the resolution of a racemic mixture. The diagram below shows a conceptual workflow.

[Click to download full resolution via product page](#)

Fig. 2: A generalized synthetic route to chiral **3-aminopyrrolidine**.

Role in Drug Development

Derivatives of **3-aminopyrrolidine** have shown significant activity as antagonists and inhibitors in several therapeutic areas:

- CCR2 Antagonists: Novel **3-aminopyrrolidine** derivatives have been synthesized and identified as highly potent antagonists of the human C-C chemokine receptor 2 (CCR2).[11] CCR2 and its ligand CCL2 are implicated in various inflammatory diseases and cancer, making this a key therapeutic target.[12][13][14]
- Abl/PI3K Dual Inhibitors: The (S)-**3-aminopyrrolidine** scaffold has been used to develop dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell signaling pathways.
- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The **3-aminopyrrolidine** template has been explored for the development of drug candidates with dual serotonin and norepinephrine reuptake inhibitory activity for the treatment of depression.

Biological Context: Simplified CCR2 Signaling Pathway

The diagram below illustrates the mechanism of CCR2 signaling and the point of intervention for a **3-aminopyrrolidine**-based antagonist.

[Click to download full resolution via product page](#)

Fig. 3: Simplified CCR2 signaling and antagonist action.

Conclusion

3-Aminopyrrolidine is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, combined with its stereochemical features, make it a valuable and versatile scaffold. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective application in the rational design and synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. scbt.com [scbt.com]
- 4. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 79286-79-6 CAS MSDS (3-Aminopyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR spectrum [chemicalbook.com]
- 9. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 3-Aminopyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265635#physicochemical-properties-of-3-aminopyrrolidine\]](https://www.benchchem.com/product/b1265635#physicochemical-properties-of-3-aminopyrrolidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com